Guaiacol isobutyrate
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Description
Guaiacol isobutyrate is a flavoring agent . It has an empirical formula of C11H14O3, a CAS number of 723759-62-4, and a molecular weight of 194.23 . It is used in flavors and fragrances and has a nutty and fruity organoleptic property .
Synthesis Analysis
Guaiacol can be synthesized by the dimethylation of catechol followed by selective mono-demethylation . In a study, guaiacol was found to inhibit purified GYS1 and GYS2 in vitro . The study also confirmed that guaiacol is a competitive inhibitor of purified GYS1 and GYS2 and a mixed inhibitor of the enzymes in cell lysates .Molecular Structure Analysis
The molecular structure of Guaiacol isobutyrate is represented by the empirical formula C11H14O3 . It has a molecular weight of 194.23 .Chemical Reactions Analysis
Guaiacol, a component of Guaiacol isobutyrate, has been studied for its deoxygenation using methane over the Pt–Bi catalyst . It was found to exhibit as good deoxygenation performance as hydrogen .Physical And Chemical Properties Analysis
Guaiacol isobutyrate is a combustible liquid . It has a flash point of 201.0 °F or 93.89 °C .It is classified as a combustible liquid . Safety data sheet for Guaiacol, a related compound, suggests that it is harmful if swallowed and may be harmful in contact with skin . It causes skin and eye irritation .
Future Directions
Guaiacol has been studied as a potential treatment for adult polyglucosan body disease (APBD), a glycogen storage disorder . The study found that Guaiacol improved grip strength and increased lifespan in murine APBD models . These results support further exploration of Guaiacol for treating APBD .
Relevant Papers The paper “Guaiacol as a drug candidate for treating adult polyglucosan body disease” discusses the potential of Guaiacol in treating APBD . Another paper, “Safety evaluation of certain food additives and contaminants” provides information on the safety of Guaiacol isobutyrate .
properties
CAS RN |
723759-62-4 |
---|---|
Product Name |
Guaiacol isobutyrate |
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2-methoxyphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C11H14O3/c1-8(2)11(12)14-10-7-5-4-6-9(10)13-3/h4-8H,1-3H3 |
InChI Key |
YXJFCJJDNPANPU-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC=CC=C1OC |
Canonical SMILES |
CC(C)C(=O)OC1=CC=CC=C1OC |
density |
1.056-1.065 |
Other CAS RN |
723759-62-4 |
physical_description |
Clear colourless to light yellow liquid; Fruity nutty aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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